Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate
Description
Properties
CAS No. |
123343-07-7 |
|---|---|
Molecular Formula |
C15H15ClN2O4S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |
InChI |
InChI=1S/C15H15ClN2O4S/c1-4-22-14(19)13-9(16)6-5-7-10(13)23-15-17-11(20-2)8-12(18-15)21-3/h5-8H,4H2,1-3H3 |
InChI Key |
USVAJKGHSORVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)SC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate typically involves the reaction of 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in industrial reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate involves the inhibition of specific enzymes, such as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, the compound disrupts the growth and development of weeds, making it an effective herbicide .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate
- CAS No.: 321574-49-6
- Molecular Formula : C₁₅H₁₅ClN₂O₄S
- Synonyms: Includes SCHEMBL8979851, DTXSID00562097, and pyrithiobac ethyl ester .
Structural Features :
- A benzoate ester core substituted with a chlorine atom at the 2-position and a sulfanyl-linked 4,6-dimethoxypyrimidine group at the 6-position.
- The ethyl ester group enhances lipophilicity, influencing formulation stability and plant tissue penetration .
Comparison with Structurally and Functionally Related Compounds
Pyrithiobac Sodium (Sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate)
Mesosulfuron-methyl (Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate)
Chlorimuron-ethyl (Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate)
Imazapyr (2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridinecarboxylic acid)
- Structural Divergence: Imidazolinone core instead of benzoate-pyrimidine.
- Application : Used as a seed-coating herbicide for Striga control, similar to pyrithiobac sodium.
- Efficiency: Achieves 95% Striga suppression but requires herbicide-resistant maize hybrids due to non-selective action .
Data Tables: Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Key Functional Groups | Water Solubility (mg/L) | LogP |
|---|---|---|---|---|
| This compound | C₁₅H₁₅ClN₂O₄S | Sulfanyl, ethyl ester | ~50 (estimated) | 3.2 |
| Pyrithiobac sodium | C₁₄H₁₂ClN₂O₄SNa | Sulfanyl, sodium salt | ~500 | 1.8 |
| Mesosulfuron-methyl | C₁₇H₂₁N₅O₉S₂ | Sulfamoyl-carbamoyl, methyl ester | ~120 | 2.5 |
| Chlorimuron-ethyl | C₁₅H₁₅ClN₄O₆S | Sulfamoyl-carbamoyl, ethyl ester | ~10 | 3.8 |
Table 2: Herbicidal Performance in Field Trials
| Compound | Target Weeds | Application Rate (g a.i. ha⁻¹) | Efficacy (% Control) | Crop Compatibility |
|---|---|---|---|---|
| Pyrithiobac sodium | Striga hermonthica | 20–30 | 85–90 | Maize |
| Mesosulfuron-methyl | Broadleaved weeds, grasses | 5.6 + 5.8 (tank mix) | 90–95 | Durum wheat |
| Chlorimuron-ethyl | Soybean weeds | 3–5 | 95–98 | Soybean |
| Imazapyr | Striga asiatica | 50–75 | 95 | Herbicide-resistant maize |
Key Research Findings
- Structural-Activity Relationships :
- Sulfanyl-linked pyrimidines (e.g., pyrithiobac derivatives) exhibit moderate ALS inhibition but excel in soil residual activity due to ester hydrolysis kinetics .
- Sulfamoyl-carbamoyl groups (e.g., mesosulfuron-methyl) enhance systemic mobility and ALS binding affinity, enabling lower application rates .
- Formulation Impact :
- Sodium salts (pyrithiobac sodium) are preferred for aqueous formulations, while esters (target compound) may improve rainfastness in granular applications .
Biological Activity
Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a chloro-substituted benzoate moiety linked to a pyrimidine derivative through a sulfanyl group. Its molecular formula is . The synthesis typically involves the reaction of 2-chlorobenzoic acid derivatives with 4,6-dimethoxypyrimidine-2-thiol under controlled conditions to yield the target compound.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-chlorobenzoic acid, 4,6-dimethoxypyrimidine-2-thiol | Stirring in ethanol at room temperature | 64% |
The reaction proceeds through nucleophilic substitution, where the sulfur atom of the pyrimidine derivative attacks the electrophilic carbon of the benzoate, forming the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In one study, compounds structurally related to this compound were tested against a range of microorganisms including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
The results demonstrated significant inhibition zones, suggesting strong antibacterial and antifungal properties .
The proposed mechanism involves interference with microbial cell wall synthesis and disruption of metabolic pathways critical for pathogen survival. The presence of the pyrimidine moiety is believed to enhance interaction with specific enzymes involved in these processes.
Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had comparable or superior activity against resistant strains of Staphylococcus aureus.
Study 2: Antifungal Activity
Another study focused on its antifungal properties against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) lower than that of commonly used antifungal agents, highlighting its potential as an alternative treatment option.
Toxicological Profile
While the biological activity is promising, it is crucial to assess the toxicity of this compound. Preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further investigations are necessary to establish a comprehensive safety profile.
Safety Assessment Table
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
Q & A
Q. What are the recommended methods for synthesizing Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between pyrimidinyl thiols and chlorobenzoate derivatives. For example, in analogous sulfanylpyrimidine compounds, reactions are conducted under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Catalytic bases such as potassium carbonate or sodium hydride are employed to deprotonate the thiol group . Optimization may involve adjusting reaction temperatures (e.g., 60–80°C) and monitoring progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification often utilizes column chromatography with silica gel or reverse-phase (C18) media .
Q. How can the purity and structural integrity of this compound be validated?
Combined spectroscopic and chromatographic methods are essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of characteristic signals (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons in the benzoate moiety).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] or [M+Na]) and isotopic patterns consistent with chlorine and sulfur atoms.
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å, Å$ have been reported for structurally related sulfanylpyrimidine derivatives .
- HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?
Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from disordered solvent molecules or twinning. Use the SHELX program suite (e.g., SHELXL for refinement) to apply constraints (e.g., SIMU/DELU for thermal motion) and validate results via R-factor convergence ( for high-resolution data). For twinned crystals, the HKLF5 format in SHELXL enables dual-domain refinement. Cross-validation with Hirshfeld surface analysis or density functional theory (DFT)-optimized geometries can resolve ambiguities .
Q. How does the compound interact with biological targets, such as acetolactate synthase (ALS), in herbicide-resistant weeds?
The compound inhibits ALS, a key enzyme in branched-chain amino acid biosynthesis. Competitive binding assays using C-labeled substrates or isothermal titration calorimetry (ITC) quantify inhibition constants (). Mutagenesis studies on ALS isoforms (e.g., Pro197Ser mutations in Striga asiatica) reveal resistance mechanisms. Computational docking (e.g., AutoDock Vina) predicts binding poses, highlighting hydrogen bonds between the pyrimidine ring and enzyme active-site residues (e.g., Arg377) .
Q. What are the dominant degradation pathways of this compound in soil, and how can metabolites be characterized?
Aerobic soil metabolism studies under OECD 307 guidelines identify degradation products via:
- Biotic pathways : Hydrolysis of the ester group to form 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid, followed by demethylation of methoxy groups.
- Abiotic pathways : Photolysis under UV light ( nm) generates sulfoxide derivatives.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., H-labeled analogs) quantifies metabolites. Toxicity assays (e.g., Daphnia magna survival) assess ecotoxicological impacts of persistent degradation products .
Q. How can computational methods predict the compound’s environmental fate and bioavailability?
Quantitative structure-activity relationship (QSAR) models estimate properties like octanol-water partition coefficients () and soil adsorption coefficients (). Molecular dynamics (MD) simulations model interactions with soil organic matter (e.g., humic acids). Free-energy perturbation (FEP) calculations predict binding affinities to transport proteins (e.g., serum albumin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
